molecular formula C11H15BrO B8290945 1-Bromo-3-(4-methoxybutyl)benzene

1-Bromo-3-(4-methoxybutyl)benzene

Cat. No.: B8290945
M. Wt: 243.14 g/mol
InChI Key: NJGNSYLUXVJULC-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methoxybutyl)benzene is a brominated aromatic compound featuring a methoxy-terminated butyl chain at the meta position of the benzene ring. Its structure combines a bromine atom (a strong leaving group) with a flexible 4-methoxybutyl substituent, which introduces both steric bulk and electron-donating effects via the methoxy group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions, where the bromine atom can act as a reactive site for metal-catalyzed transformations.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-3-(4-methoxybutyl)benzene

InChI

InChI=1S/C11H15BrO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,2-3,5,8H2,1H3

InChI Key

NJGNSYLUXVJULC-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxybutyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(4-methoxy-butyl)-benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-methoxybutyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: 3-(4-methoxy-butyl)-phenol, 3-(4-methoxy-butyl)-benzonitrile.

    Oxidation: 3-(4-methoxy-butyl)-benzaldehyde, 3-(4-methoxy-butyl)-benzoic acid.

    Reduction: 3-(4-methoxy-butyl)-benzene.

Scientific Research Applications

1-Bromo-3-(4-methoxybutyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of molecular interactions and pathways in biological systems.

Mechanism of Action

The mechanism by which 1-Bromo-3-(4-methoxybutyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid, altering the compound’s chemical properties.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric profiles of substituents significantly influence the reactivity of bromobenzenes. Below is a comparison of key analogs:

Compound Name Substituent Structure Electronic Effect Key Reactivity Insights Reference
1-Bromo-3-(4-methoxybutyl)benzene –(CH₂)₃CH₂OCH₃ (meta) Electron-donating (via OCH₃) Activates benzene ring for electrophilic substitution; bromine is a reactive site for Pd-catalyzed couplings. Inferred
1-Bromo-3-(trifluoromethoxy)benzene –OCH₂CF₃ (meta) Electron-withdrawing Enhances leaving group ability; used in Pd-catalyzed arylations with heteroarenes (69–93% yields) .
1-Bromo-3-(1-methoxycyclopentyl)benzene Cyclopentyl-OCH₃ (meta) Electron-donating Cyclic structure increases steric hindrance, potentially slowing coupling reactions.
1-Bromo-3-((3-fluorobenzyl)oxy)benzene –OCH₂C₆H₄F (meta) Moderate electron-withdrawing Benzyloxy group introduces steric bulk; used in small-molecule synthesis (92% yield) .
1-Bromo-4-(4-methoxyphenoxy)benzene –O–C₆H₄–OCH₃ (para) Electron-donating Ether-linked aromatic rings may reduce solubility in polar solvents compared to aliphatic chains.

Key Observations:

  • Electron-donating groups (e.g., methoxybutyl) activate the benzene ring, favoring electrophilic substitutions but may require optimized conditions for cross-couplings due to reduced leaving-group propensity.
  • Electron-withdrawing groups (e.g., trifluoromethoxy) enhance bromine's reactivity in Pd-catalyzed reactions, as seen in high-yielding arylations (up to 93%) .
  • Steric hindrance from cyclic or bulky substituents (e.g., cyclopentyl, benzyloxy) can impede reaction rates, necessitating tailored catalysts or elevated temperatures.

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